Amoxicillin Embonate

Description

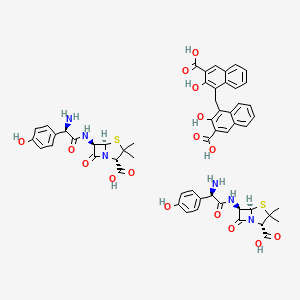

Structure

2D Structure

Properties

CAS No. |

119229-00-4 |

|---|---|

Molecular Formula |

C55H54N6O16S2 |

Molecular Weight |

1119.18 |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C23H16O6.2C16H19N3O5S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t;2*9-,10-,11+,14-/m.11/s1 |

InChI Key |

WXXKGMSZYRAJSK-XSULHWGKSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amoxicillin embonate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Amoxicillin Embonate

Strategies for Amoxicillin (B794) Synthesis

The production of amoxicillin, a semi-synthetic penicillin, can be accomplished through two primary routes: enzymatic and chemical synthesis. google.comgoogle.com While traditional chemical methods have been widely used, enzymatic processes are gaining prominence due to their milder reaction conditions and reduced environmental impact. google.comscispace.com

Enzymatic Synthesis Approaches and Optimization

Optimization of enzymatic synthesis focuses on several key parameters:

Substrate Concentration: Research has shown that the molar ratio of the acyl donor (D-HPGM) to the penicillin nucleus (6-APA) is critical. Impressive results have been obtained using a 3:1 ratio of D-HPGM to 6-APA. sid.ir

Temperature and pH: The synthesis is sensitive to both temperature and pH. Optimal temperatures are often found between 25°C and 35°C. sid.ir Maintaining a constant pH, typically around 6.0-6.5, is preferable to a variable pH environment for maximizing yield. sid.irgoogle.com

Enzyme Loading: The concentration of the immobilized PGA directly influences the reaction rate. sid.ir

Co-solvents: The addition of organic co-solvents, such as ethylene (B1197577) glycol, has been shown to improve the synthesis yield. In one study, a yield of 55.2% was achieved in a medium containing 60% ethylene glycol. nih.gov

Process Control: Dynamic modeling and optimization have been employed to determine the best temperature profiles and control policies for batch reactors, aiming to maximize product concentration while minimizing reaction time. mdpi.comaiche.orgresearchgate.net

A simplified reaction pathway for the enzymatic synthesis is catalyzed by Penicillin G acylase (PGA), where Amoxicillin (AMOX) is synthesized from the reaction of p-hydroxyphenyl glycine (B1666218) methyl ester (PHPGME) and 6-aminopenicillanic acid (6-APA). mdpi.com This process is accompanied by two side reactions: the hydrolysis of PHPGME to p-hydroxyphenyl glycine (PHPG) and the hydrolysis of amoxicillin itself. mdpi.com

Chemical Synthesis Pathways and Reaction Mechanisms

The conventional chemical synthesis of amoxicillin involves the introduction of a D-(-)-α-amino-p-hydroxyphenylacetyl side chain at the 6-position of the 6-aminopenicillanic acid (6-APA) nucleus. google.com A common method involves creating a mixed anhydride. google.com

The process can be summarized as follows:

Protection: The carboxyl group of the 6-APA is often protected.

Activation: The side chain, D-p-hydroxyphenylglycine, is activated. This can be done by reacting hydroxyl dane salt with pivaloyl chloride in a solvent like dichloromethane (B109758) to produce a mixed anhydride. google.com

Condensation: The 6-APA, often as an amine salt solution created with triethylamine, reacts with the activated mixed anhydride. google.com

Deprotection and Isolation: The resulting compound undergoes hydrolysis to remove any protecting groups, followed by crystallization and drying to yield amoxicillin. google.com

This chemical route has been criticized for its use of low temperatures, toxic organic solvents, and silylation reagents, which contribute to significant waste generation. sid.ir

Novel Synthetic Routes and Process Innovations

To overcome the drawbacks of traditional methods, several innovative synthetic strategies have been developed.

One-Pot Cascade Reactions: A significant advancement is the one-pot enzymatic process where 6-APA is generated in situ from the hydrolysis of Penicillin G potassium salt (PGK), followed immediately by its condensation with D-HPGM to form amoxicillin. nih.gov This cascade reaction, using a single enzyme for both steps, eliminates the need to isolate the 6-APA intermediate, thereby reducing steps and industrial costs. nih.gov

In Situ Product Removal: Another novel approach involves the complexation of the newly synthesized amoxicillin with metal ions, such as Zn2+, to form a low-solubility complex. nih.govresearchgate.net This in situ removal of the product shifts the reaction equilibrium towards synthesis, significantly improving the yield. A one-pot, two-step process using this principle achieved a final amoxicillin yield of 71.5% from Penicillin G. nih.gov In this method, the hydrolysis of Penicillin G occurs under alkaline conditions, followed by the synthesis step under acidic conditions where zinc sulfate (B86663) is added. nih.govresearchgate.net

Derivatization Studies and Analog Development

The modification of the amoxicillin structure is an active area of research aimed at developing new compounds. Derivatization often targets the primary amine on the side chain.

Synthesis of Imine Derivatives of Amoxicillin

Imine derivatives, or Schiff bases, of amoxicillin are readily synthesized through the condensation reaction of the primary amino group of amoxicillin with the carbonyl group of various aldehydes or ketones. eurjchem.comeuropeanscience.org The reaction is typically carried out by refluxing amoxicillin trihydrate with the chosen carbonyl compound in an ethanol (B145695) solution for several hours. europeanscience.orgiarconsortium.org The resulting imine precipitates are then collected, washed, and dried. europeanscience.org

The formation of the imine (azomethine, >C=N-) group is confirmed using spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy. eurjchem.comeuropeanscience.org FT-IR spectra confirm the appearance of the C=N stretching vibration and the disappearance of the amine group bands from the parent amoxicillin. europeanscience.orgiarconsortium.org 1H-NMR spectra show the characteristic signal for the proton of the azomethine group. europeanscience.orgresearchgate.net

Interactive Table: Examples of Synthesized Amoxicillin Imine Derivatives Click on the headers to sort the data.

| Derivative Name | Aldehyde Reactant | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| Imine derivative (A) | 2-hydroxybenzaldehyde | C₂₄H₂₄N₂O₆S | 73 | 231-233 | europeanscience.orgresearchgate.net |

| Imine derivative (B) | 4-methoxybenzaldehyde | C₄₉H₅₀N₄O₁₂S₂ | 76 | 218-220 | europeanscience.org |

| Imine derivative (C) | 4-butoxybenzaldehyde | - | - | - | europeanscience.orgresearchgate.net |

| Azomethine derivative (A) | 2,4-dihydroxybenzaldehyde | - | 78 | 254-256 | iarconsortium.org |

| Azomethine derivative (B) | 4-methylbenzaldehyde | - | 78 | 254-256 | iarconsortium.org |

| Imine derivative (A) | 2-aminobenzaldehyde | - | - | - | iarconsortium.org |

| Imine derivative (B) | 2-methylbenzaldehyde | - | - | - | iarconsortium.org |

Exploration of Novel Amoxicillin Derivatives and Their Characterization

Beyond simple imines, research has explored a wider range of amoxicillin derivatives. New Schiff bases have been synthesized by reacting amoxicillin with more complex aldehydes, such as 2-hydroxy-1-naphthaldehyde. uobasrah.edu.iq The resulting novel compound was characterized by elemental analysis, IR, and 1H-NMR spectroscopy. uobasrah.edu.iq

Another area of innovation is the creation of ionic liquids and organic salts based on amoxicillin hydrolysate derivatives. mdpi.com These compounds, termed seco-amoxicillin derivatives, are formed by the cleavage of the β-lactam ring. mdpi.com This approach represents a significant structural modification, moving beyond simple side-chain derivatization to alter the core penicillin structure. mdpi.com

Table: Spectroscopic Data for a Novel Amoxicillin Imine Derivative (from 2-hydroxybenzaldehyde)

| Spectroscopic Technique | Characteristic Peak/Signal | Interpretation | Reference |

| FT-IR (cm⁻¹) | 3416 | O-H stretch | europeanscience.orgresearchgate.net |

| 3040 | Aromatic C-H stretch | europeanscience.orgresearchgate.net | |

| 1667 | C=N (imine) stretch | europeanscience.orgresearchgate.net | |

| 1594 | Aromatic C=C stretch | europeanscience.orgresearchgate.net | |

| ¹H-NMR (ppm) | 9.85 (s, 1H) | Phenolic -OH proton | europeanscience.orgresearchgate.net |

| 8.25 (s, 1H) | N=CH (azomethine) proton | europeanscience.orgresearchgate.net | |

| 7.31-7.71 (m, 8H) | Aromatic protons | europeanscience.orgresearchgate.net | |

| 1.44 (d, 3H) | -CH₃ protons | europeanscience.orgresearchgate.net |

Modifications for Enhanced Compound Properties

Amoxicillin, a widely utilized β-lactam antibiotic, has been the subject of various chemical modifications aimed at improving its physicochemical and pharmacological characteristics. The formation of amoxicillin embonate is itself a primary example of such a modification, where the parent drug is converted into a salt to enhance properties like stability. ontosight.ai Further derivatization strategies focus on overcoming challenges such as bacterial resistance and improving bioavailability.

The core strategy behind forming this compound involves the combination of two amoxicillin molecules with one molecule of embonic acid, chemically known as 4,4'-methylenebis(3-hydroxy-2-naphthalenecarboxylate). ontosight.ai This results in a sparingly soluble salt, which can lead to prolonged absorption and improved stability compared to the more soluble forms of amoxicillin.

Beyond salt formation, several other chemical derivatizations of the amoxicillin molecule have been explored to enhance its therapeutic profile. These modifications often involve creating prodrugs or hybrid molecules. A prodrug is an inactive or less active derivative that is converted into the active form of the drug within the body. This approach can improve properties such as lipid solubility, which can enhance absorption and tissue penetration. nih.gov

One notable example of a prodrug is sarmoxicillin, the methoxymethyl ester of hetamoxicillin. nih.gov This esterification process transforms amoxicillin from an amphoteric compound into a more lipophilic, cationic compound, resulting in a significant increase in lipid partitioning. nih.gov This enhanced lipophilicity is designed to improve the drug's penetration into tissues. nih.gov

Another approach involves the synthesis of hybrid molecules by linking amoxicillin to other chemical entities. For instance, researchers have designed and synthesized hybrid molecules with a diester structure that connects amoxicillin to derivatives of benzoic acid. nih.gov These modifications have been shown to improve the activity of amoxicillin against certain resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella species. nih.gov Specifically, the amoxicillin-p-nitrobenzoic acid derivative demonstrated notable activity against Salmonella. nih.gov

To combat the issue of bacterial resistance mediated by β-lactamase enzymes, amoxicillin has been chemically linked to β-lactamase inhibitors like sulbactam. google.comgoogle.com This strategy creates a single molecule that combines the antibacterial action of amoxicillin with the protective mechanism of the inhibitor, broadening its spectrum of activity against β-lactamase-producing organisms. google.comgoogle.com

More recent research has focused on advanced formulation strategies that can be considered a form of modification. These include encapsulating amoxicillin within nanoparticle-based systems, such as those made from N-2-hydroxypropyl trimethyl ammonium (B1175870) chloride chitosan (B1678972) and N,O-carboxymethyl chitosan. pexacy.com Such formulations can improve the stability and bioavailability of amoxicillin. pexacy.com Another innovative approach involves incorporating amoxicillin into lactobionic acid-coated zinc-based metal-organic frameworks (Zn-MOFs), which has been shown to significantly enhance its bactericidal activity against Helicobacter pylori. nih.gov

These varied modification strategies underscore the ongoing efforts to optimize the therapeutic efficacy of amoxicillin by enhancing its fundamental chemical and physical properties.

Table of Research Findings on Amoxicillin Modifications

| Derivative/Modification | Type of Modification | Enhanced Property | Research Finding Highlight | Reference |

|---|---|---|---|---|

| This compound | Salt Formation | Stability, Solubility Profile | A 2:1 salt of amoxicillin and embonic acid, altering solubility to potentially enhance stability and modify absorption. | ontosight.ai |

| Sarmoxicillin | Prodrug (Esterification) | Lipid Partitioning, Tissue Penetration | Esterification increases lipid partitioning by 30- to 600-fold, converting amoxicillin to a cationic compound. | nih.gov |

| Amoxicillin-benzoic acid hybrids | Hybrid Molecule (Diester) | Activity against Resistant Bacteria | Amoxicillin-p-nitrobenzoic acid showed improved activity against Salmonella and MRSA. | nih.gov |

| Amoxicillin-Sulbactam Derivatives | Hybrid Molecule | Expanded Antibacterial Spectrum | Covalent linking to a β-lactamase inhibitor protects amoxicillin from degradation by β-lactamase enzymes. | google.comgoogle.com |

| Nanoparticle Encapsulation | Formulation Modification | Stability, Bioavailability | Encapsulation in chitosan-based nanoparticles improved stability and demonstrated potent antibacterial activity. | pexacy.com |

| Lactobionic Acid Coated Zn-MOFs | Formulation Modification | Enhanced Bactericidal Activity | Significantly enhanced activity against H. pylori, with a reduced IC50 value. | nih.gov |

Formulation Science and Pharmaceutical Technology of Amoxicillin Embonate

Dissolution Kinetics and Modulation

Dissolution is the process by which a solid substance goes into a solution. researchgate.net In pharmacology, the dissolution rate of a drug is a critical factor as it often determines the rate of absorption and, consequently, the bioavailability of the drug. researchgate.net

In vitro dissolution testing is a standard quality control test used to assess the performance of solid dosage forms and can be indicative of in vivo performance. researchgate.netdissolutiontech.com For amoxicillin (B794), a Biopharmaceutical Classification System (BCS) class 1 drug (high solubility, high permeability), in vitro dissolution studies can sometimes be used to waive in vivo bioequivalence studies. dissolutiontech.com

Several studies have analyzed the in vitro dissolution profiles of amoxicillin formulations. One study compared different brands of amoxicillin capsules in three different pH media (1.2, 4.5, and 6.8), finding that the drug release was generally lower at pH 1.2 compared to pH 4.5 and 6.8. dissolutiontech.com After 60 minutes, most brands showed complete release at pH 4.5 and 6.8. dissolutiontech.com Another study on amoxicillin capsules also performed dissolution profile comparisons and found that generic samples had higher dissolution efficiencies than the reference products. researchgate.net

The dissolution behavior of amoxicillin embonate has been specifically studied. Research using a rotating disk method showed that the dissolution rate of this compound was pH-dependent, with the lowest rate near the isoelectric point of amoxicillin. nih.gov

The following table presents a summary of findings from a comparative dissolution study of amoxicillin capsules.

The dissolution rate of a drug is governed by several factors, as described by the Noyes-Whitney equation. irjmets.com Key factors include:

Physicochemical Properties of the Drug: This includes the drug's solubility, particle size, and crystalline form. slideshare.net Reducing the particle size increases the surface area available for dissolution. clinicalgate.comirjmets.com

Formulation Factors: The choice of excipients can significantly impact dissolution. clinicalgate.com Hydrophobic lubricants can impede dissolution, while disintegrants can enhance it. clinicalgate.com

Manufacturing Process: The method of granulation and compression can affect the tablet's hardness and porosity, which in turn influences the penetration of the dissolution medium.

Environmental Factors of the Dissolution Medium: The pH, temperature, and agitation rate of the dissolution medium all play a role in the dissolution process. nih.gov For this compound, the pH of the medium has a notable effect on its dissolution rate. nih.gov

The mechanism of dissolution involves the breakdown of the dosage form and the subsequent release of the drug particles, followed by the solvation of these particles. For amoxicillin, which is a weak acid, the pH of the surrounding medium influences its ionization and, therefore, its solubility and dissolution rate.

For poorly water-soluble drugs, various strategies can be employed to enhance their dissolution rate and, consequently, their bioavailability. asianjpr.com These techniques include:

Particle Size Reduction: This is a common method to increase the surface area of the drug, leading to a faster dissolution rate. irjmets.com Techniques like micronization and nanosizing are used to achieve this. irjmets.comasianjpr.com Micronization reduces particles to the micrometer range, while nanosizing can produce particles on the nanometer scale, offering an even greater surface area-to-volume ratio. irjmets.com

Solid Dispersions: This technique involves dispersing the drug in a water-soluble carrier matrix. jipbs.com This can lead to the drug being present in an amorphous state, which has higher energy and is more soluble than the crystalline form. jipbs.comnih.gov Spray drying is a common method for preparing solid dispersions. jipbs.comnih.govpharmaexcipients.com A study on amoxicillin showed that preparing solid dispersions using spray drying with polymers like HP-β-CD and HPMC enhanced its solubility and dissolution. nih.gov The amorphous nature, reduced particle size, and improved wettability contributed to this enhancement. nih.gov

Use of Surfactants: Surfactants can improve the wettability of the drug particles and promote the penetration of the dissolution fluid, thereby enhancing the dissolution rate. asianjpr.com

The following table outlines some strategies for dissolution enhancement.

Stability and Degradation Kinetics of Amoxicillin Embonate

Degradation Pathways and Mechanisms

The degradation of amoxicillin (B794) follows several chemical pathways, leading to the formation of inactive and potentially allergenic products. plos.orgmdpi.com

The principal degradation pathway for amoxicillin is the hydrolysis of the strained, four-membered β-lactam ring. tandfonline.comjapsonline.commdpi.com This reaction involves the cleavage of the amide bond within the ring, rendering the molecule inactive as an antibacterial agent. tandfonline.comresearchgate.net This process is the primary cause of amoxicillin's limited stability in aqueous solutions. actamedicamarisiensis.roactamedicamarisiensis.ro The opening of the β-lactam ring can be catalyzed by acidic or alkaline conditions and leads to the formation of amoxicilloic acid. mdpi.comresearchgate.netresearchgate.net The integrity of this ring is essential for the drug's antimicrobial activity. tandfonline.com

Several degradation products of amoxicillin have been identified through various analytical techniques. The most significant are:

Amoxicilloic Acid: This is the initial and major product of the hydrolytic cleavage of the β-lactam ring. plos.orgmdpi.comresearchgate.netnih.gov Its formation signifies the loss of antibacterial activity. researchgate.net Studies have confirmed its presence in degraded amoxicillin solutions under various conditions, including in the presence of magnesium oxide, which creates an alkaline environment. nih.govresearchgate.net Amoxicilloic acid itself can exist as a mixture of diastereomers due to the partial reversal of configuration at the 5-position after the ring opens. nih.gov While inactive, amoxicilloic acid is known to retain allergenic properties similar to the parent drug. plos.orgmdpi.com

Diketopiperazine (Amoxicillin diketopiperazine-2',5'): This is another major degradation product, formed through an intramolecular cyclization reaction. plos.orgmdpi.comnih.gov It is a structural isomer of amoxicillin and can be formed from amoxicilloic acid through the loss of a water molecule. mdpi.comresearchgate.net The formation of diketopiperazine has been observed in various environments, including wastewater and under alkaline conditions. mdpi.comnih.govresearchgate.netiwaponline.com Like amoxicilloic acid, it is also implicated in allergic reactions. plos.org

Other identified degradation products include amoxicillin penilloic acid, which is formed via the decarboxylation of amoxicilloic acid, and hydroxyphenylglycyl amoxicillin. plos.orgmdpi.com

Beyond hydrolysis, amoxicillin can degrade through other routes:

Oxidation: Amoxicillin can undergo oxidation, for instance, in the presence of reactive oxygen species. publish.csiro.au Forced degradation studies using hydrogen peroxide have been used to investigate this pathway. nih.gov One identified oxidation product is amoxicillin-S-oxide (sulfoxide), which has been shown to form consistently under sunlight irradiation, a process that can be enhanced by natural photosensitizers found in wastewater. publish.csiro.au Contact glow discharge electrolysis is another method that induces oxidative degradation. acs.org

Photocatalytic Degradation: This process involves the use of a photocatalyst (like titanium dioxide, TiO₂) and a light source (such as UV or solar radiation) to accelerate degradation. ues.rs.bamdpi.comnih.gov The mechanism typically involves the generation of highly reactive hydroxyl radicals that can break down the amoxicillin molecule. ues.rs.bamdpi.com Studies have shown that photocatalysis can be an effective method for removing amoxicillin from water, with factors like pH, catalyst dosage, and light intensity influencing its efficiency. mdpi.comacs.org The degradation can proceed through the formation of intermediates like phenol (B47542) and benzene. iwaponline.com

Identification of Major Degradation Products (e.g., Amoxicilloic acid, Diketopiperazine)

Factors Influencing Stability

The rate of amoxicillin embonate degradation is significantly influenced by a range of physicochemical and environmental factors.

pH: The pH of the solution is a critical factor. Amoxicillin generally shows the greatest stability in the pH range of 4 to 7. actamedicamarisiensis.roactamedicamarisiensis.ro Stability decreases significantly in highly acidic (pH below 2) or alkaline environments. actamedicamarisiensis.roactamedicamarisiensis.romathewsopenaccess.comakjournals.com For instance, at a pH of 1.2, stability is markedly reduced. actamedicamarisiensis.ro In one study, after 24 hours, 79.6% of amoxicillin remained at pH 3.0, while only 72.4% and 68.2% remained at pH 7.0 and 10.0, respectively. akjournals.com Lowering the pH of a solution from 8.73 to 6.52 dramatically improved the shelf-life of amoxicillin at 2.9°C from 72 hours to over 263 hours. nih.gov

Temperature: Amoxicillin degradation is highly temperature-dependent; stability decreases as temperature increases. plos.orgdovepress.comnih.gov Reconstituted amoxicillin suspensions show the lowest levels of degradation when stored at refrigerated temperatures (2-8°C). tandfonline.com Studies have demonstrated that amoxicillin retains 90% of its initial concentration for 80.3 hours at 4°C, but this drops to 24.8 hours at 25°C and just 9 hours at 37°C. dovepress.comnih.gov

Ionic Strength: The ionic strength of the solution also affects stability. An increase in the ionic strength of a sodium phosphate (B84403) buffer from 20 mM to 400 mM was shown to decrease the temperature of the exothermic degradation peak from 125°C to 95°C, indicating quicker decomposition. mathewsopenaccess.commathewsopenaccess.com However, in a hydrochloric acid system at -7.3°C, the inclusion of sodium chloride to maintain a constant ionic strength (µ=0.5) had a large stabilizing effect, increasing the shelf-life from 2.2 to 58.7 hours. nih.gov

Concentration: The initial concentration of amoxicillin in a solution can influence its degradation rate. plos.orgnih.gov Higher concentrations often lead to decreased stability. plos.orgingentaconnect.com For example, the degradation rate of amoxicillin at 25°C increases from -0.75%/h at 25 mg/mL to -3.34%/h at 250 mg/mL. plos.org In another study, amoxicillin solutions at 20 g/L and 40 g/L were relatively stable over 24 hours, but a 60 g/L solution showed significant degradation (≈25% loss). ingentaconnect.com

Environmental Conditions: External conditions play a significant role in amoxicillin's stability.

Moisture: High humidity promotes the hydrolysis of the β-lactam ring in solid-state formulations. japsonline.com

Light: Exposure to sunlight can induce photodegradation. publish.csiro.au

Water Quality: The type of water used for reconstitution can impact stability. Amoxicillin was found to be most stable in ultrapure water, while the presence of metal ions like copper and zinc in tap water can accelerate hydrolysis. noaa.gov Similarly, contact with metal containers (like galvanized steel) can increase the decomposition rate compared to plastic ones. akjournals.comresearchgate.net

Data Tables

Table 1: Effect of Temperature and pH on Amoxicillin Stability (t₉₀ - time to reach 90% of initial concentration)

| Temperature (°C) | pH | Concentration | Shelf-life (t₉₀) (hours) | Source |

| 4 | - | - | 80.3 | dovepress.com, nih.gov |

| 25 | - | - | 24.8 | dovepress.com, nih.gov |

| 37 | - | - | 9 | dovepress.com, nih.gov |

| 25 | 6.53 | 1 mg/mL | 22.8 | nih.gov, nih.gov |

| 40 | 6.53 | 1 mg/mL | 4.85 | nih.gov, nih.gov |

| 40 | 8.34 | 15 mg/mL | 0.11 | nih.gov, nih.gov |

| 2.9 | 8.73 | 1 mg/mL | 72 | nih.gov, nih.gov |

| 2.9 | 6.52 | 1 mg/mL | >263.8 | nih.gov, nih.gov |

Table 2: Effect of Concentration on Amoxicillin Degradation Rate at 25°C

| Initial Concentration | Degradation Rate (%/h) | Source |

| 25 mg/mL | -0.75 | plos.org |

| 250 mg/mL | -3.34 | plos.org |

Role of Buffers and Stabilizing Agents

The stability of amoxicillin in aqueous solutions is significantly influenced by pH. Therefore, buffers play a crucial role in maintaining a pH environment that minimizes degradation. The degradation of amoxicillin is subject to both specific-acid and specific-base catalysis. nih.gov The molecule exhibits its greatest stability in the pH range of 5.8 to 6.5. usp-pqm.org

Studies have shown that certain buffer ions can catalyze the degradation of amoxicillin. For instance, phosphate and citrate (B86180) buffers can accelerate the degradation process. usp-pqm.org The zwitterionic form of the drug, which is predominant near its isoelectric point, is found to be the most stable. nih.gov

Beyond pH control, other agents have been investigated for their stabilizing effects. Excipients such as β-cyclodextrin (β-CD), 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), magnesium glutamate, and magnesium aspartate have been shown to improve the stability of amoxicillin, particularly in highly acidic environments. actamedicamarisiensis.ro These cyclodextrins can form inclusion complexes with the amoxicillin molecule, shielding the hydrolytically susceptible β-lactam ring from degradation. actamedicamarisiensis.ro The most significant improvement in stability was observed when amoxicillin was combined with cyclodextrins in a 1:5 molar ratio. actamedicamarisiensis.ro Additionally, a high ionic strength environment, such as the presence of sodium chloride, has been shown to have a large stabilizing effect on amoxicillin in acidic solutions under frozen conditions. nih.gov

Kinetic Studies of Degradation

Kinetic studies are essential for quantifying the rate of amoxicillin degradation, which is fundamental to ensuring its efficacy and establishing appropriate storage conditions.

Determination of Reaction Order and Rate Constants

The degradation of amoxicillin in aqueous solutions typically follows pseudo-first-order kinetics. nih.govmdpi.comresearchgate.net This means that the rate of degradation is proportional to the concentration of amoxicillin remaining. The rate constant (k) is a key parameter derived from these studies, quantifying the speed of the degradation reaction under specific conditions of temperature, pH, and solution composition.

The log k-pH profile for amoxicillin shows that the degradation is catalyzed by both hydrogen ions (acid catalysis) and hydroxide (B78521) ions (base catalysis), with inflection points near the pKa values of the molecule's carboxyl and amino groups (pKa1 ≈ 2.7 and pKa2 ≈ 7.5). nih.gov

Several studies have determined the rate constants for amoxicillin degradation under various conditions. For example, in one study investigating the removal of amoxicillin from wastewater, a pseudo-first-order rate constant (k) was reported as 0.007 min⁻¹. mdpi.com Another study on the interaction of amoxicillin with albumin also found the reaction follows first-order kinetics with a rate constant of 16×10⁻⁴ min⁻¹. uobaghdad.edu.iq The rate of degradation is highly dependent on pH, with stability being lowest in highly acidic or alkaline environments. actamedicamarisiensis.ro

Table 1: Rate Constants for Amoxicillin Degradation Under Various Conditions

| Condition | Reaction Order | Rate Constant (k) | Source |

| Ozonation of wastewater, pH ~5 | Pseudo-first-order | 0.007 min⁻¹ | mdpi.com |

| UV/PS process for wastewater | Pseudo-first-order | 0.114 min⁻¹ | rsc.org |

| Interaction with albumin, pH 7.4 | First-order | 0.0016 min⁻¹ | uobaghdad.edu.iq |

This table presents data for the amoxicillin moiety; specific conditions may vary between studies.

Predictive Modeling for Shelf-Life Estimation

Predictive modeling uses kinetic data to estimate the shelf-life (typically t₉₀, the time it takes for 10% of the drug to degrade) of a pharmaceutical product under specific storage conditions. For amoxicillin, this often involves using the Arrhenius equation, which relates the rate constant (k) to temperature. By determining k at several elevated temperatures, one can extrapolate the data to predict the degradation rate and thus the shelf-life at lower, typical storage temperatures (e.g., room temperature or refrigerated). nih.govnih.gov

For example, one study determined the shelf-life of a 1 mg/mL amoxicillin solution at pH 6.53 and 40°C to be 4.85 hours. nih.govnih.gov Using the Arrhenius equation, this data was extrapolated to predict a shelf-life of 22.8 hours at 25°C. nih.govnih.gov Such models are invaluable for establishing expiration dates without conducting real-time studies that can take years. journaljpri.comultradentclinic.com

More advanced predictive models, such as those used in the Accelerated Stability Assessment Program (ASAP), can incorporate the effects of both temperature and relative humidity (RH). researchgate.netcasss.org These models can fit degradation profiles to linear or more complex, auto-catalytic degradation mechanisms to provide a more accurate shelf-life prediction under various climatic conditions. researchgate.net

Table 2: Predicted Shelf-Life (t₉₀) of Amoxicillin Solutions

| Concentration | pH | Temperature (°C) | Predicted Shelf-Life (t₉₀) | Source |

| 1 mg/mL | 6.53 | 25 | 22.8 hours | nih.govnih.gov |

| 1 mg/mL | 6.52 | 2.9 | >263.8 hours | nih.govnih.gov |

| 7.5 mg/mL | 7.69 | 2.9 | 51.8 hours | nih.govnih.gov |

| 15 mg/mL | 8.34 | 40 | 0.11 hours | nih.govnih.gov |

This table presents extrapolated stability data for the amoxicillin moiety, often in combination with clavulanate, which can affect stability.

Accelerated Stability Testing Methodologies

Accelerated stability testing is a standard practice in the pharmaceutical industry to predict the shelf-life of a drug product in a shorter amount of time. researchgate.net This methodology involves subjecting the drug product to stressed conditions of temperature and humidity to speed up chemical degradation and physical changes. japsonline.comresearchgate.net

According to International Council for Harmonisation (ICH) guidelines, accelerated testing is often performed at 40°C ± 2°C and 75% RH ± 5% RH for a period of six months. ijpsonline.comscispace.com During the study, samples are withdrawn at specified time intervals and analyzed for potency, degradation products, physical appearance, and other relevant quality attributes. japsonline.comresearchgate.net

For amoxicillin formulations, these studies have shown that high temperature and humidity lead to a significant decline in potency. japsonline.comresearchgate.net The data gathered from accelerated studies are then used in kinetic models, such as the Arrhenius model, to predict the shelf-life under recommended long-term storage conditions (e.g., 25°C/60% RH or 30°C/65% RH). researchgate.netghsupplychain.org This approach allows for the establishment of a reliable expiration date and ensures the product maintains its quality, safety, and efficacy throughout its shelf-life. journaljpri.comresearchgate.net

Analytical Methodologies for Amoxicillin Embonate

Chromatographic Techniques

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For Amoxicillin (B794) Embonate, various liquid chromatography techniques are predominantly used.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amoxicillin in pharmaceutical dosage forms. core.ac.uk Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. These methods are valued for their simplicity, speed, precision, accuracy, and sensitivity. core.ac.uksphinxsai.com

Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength. A typical RP-HPLC method might use a C18 column and a mobile phase consisting of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. core.ac.uksphinxsai.comalliedacademies.org The pH of the mobile phase is a critical parameter and is often adjusted to ensure good peak shape and resolution. sphinxsai.comalliedacademies.org Detection is commonly performed using a UV detector at wavelengths ranging from 220 nm to 283 nm. core.ac.ukalliedacademies.org

Validation of these HPLC methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, robustness, and system suitability. core.ac.uk Linearity is established over a specific concentration range, with correlation coefficients (r²) typically close to 0.999. core.ac.uksphinxsai.com Accuracy is often determined by the standard addition method, with recovery percentages indicating the method's accuracy. core.ac.uksphinxsai.com Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) being a key indicator. core.ac.ukmedcraveonline.com

The following table summarizes parameters from various validated HPLC methods for amoxicillin analysis:

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Chromatopak-C18 | Hypersil C18 | Phenomenex Luna C18 | Betabasic-C18 |

| Mobile Phase | Acetonitrile: 0.2M Potassium dihydrogen phosphate (B84403) buffer (pH 3) (22:78 v/v) core.ac.uk | Potassium dihydrogen phosphate: Methanol (95:05 v/v) sphinxsai.com | Acetonitrile: 0.01M phosphate buffer (pH 5.0) scispace.com | 0.05M sodium dihydrogen phosphate: Methanol (95:5 v/v) (pH 4.4) medcraveonline.com |

| Flow Rate | 1 ml/min core.ac.uk | 1.0 ml/min sphinxsai.com | Not Specified | 1.5 mL/min medcraveonline.com |

| Detection Wavelength | 283 nm core.ac.uk | 283 nm sphinxsai.com | 202 nm scispace.com | 230 nm medcraveonline.com |

| Retention Time | 6.4 min core.ac.uk | Not Specified | Not Specified | 6.292 min medcraveonline.com |

| Linearity Range | 10–100 µg/ml core.ac.uk | 20-100 μg/ml sphinxsai.com | 0.03-0.1 mg/mL scispace.com | 0.03 to 6 ppm medcraveonline.com |

| Correlation Coefficient (r²) | 0.999 core.ac.uk | 0.9996 sphinxsai.com | 0.99 scispace.com | 0.9989 medcraveonline.com |

| Limit of Detection (LOD) | Not Specified | 0.4139 µg/ml sphinxsai.com | 51.2 mg/kg scispace.com | 0.05 µg/mL medcraveonline.com |

| Limit of Quantitation (LOQ) | Not Specified | 1.2545 µg/ml sphinxsai.com | 103.0 mg/kg scispace.com | 0.15 µg/mL medcraveonline.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and reduced solvent consumption. This technology utilizes columns with sub-2 µm particles, leading to improved resolution and sensitivity. pharmacyjournal.in

The transfer of existing HPLC methods for amoxicillin analysis to UPLC systems has been successfully demonstrated. For instance, a USP compendial method for amoxicillin oral suspension was transferred from HPLC to UPLC, resulting in a 70% reduction in analysis time and a 92% saving in mobile-phase consumption. Such transfers often involve using a UPLC column with a similar stationary phase chemistry (e.g., C18) and adjusting the flow rate and injection volume based on the column dimensions.

UPLC methods have been developed for the simultaneous estimation of amoxicillin and other drugs. researchgate.net These methods are typically validated for parameters like linearity, precision, and accuracy. pharmacyjournal.incsfarmacie.cz

A comparison of a transferred HPLC method to a UPLC method for the assay of amoxicillin and potassium clavulanate is shown below:

| Parameter | HPLC Method | UPLC Method |

| Column | Waters XBridge C18, 5 µm, 4.6 x 250 mm | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Flow Rate | Not Specified | 0.40 mL/minute |

| Injection Volume | Not Specified | 1.7 µL |

| Run Time | 7 minutes | 3.5 minutes |

| Detection Wavelength | 220 nm | 220 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of amoxicillin in complex biological matrices like plasma and milk. nih.govkuleuven.be This method is also invaluable for impurity profiling. researchgate.net

LC-MS/MS methods for amoxicillin often utilize a C18 column for chromatographic separation and a mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode. nih.govkuleuven.bemdpi.com The quantification is typically performed using the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. For amoxicillin, a common transition monitored is m/z 366.1 → 349.2. nih.govkuleuven.be

These methods are validated according to regulatory guidelines and demonstrate high sensitivity with low limits of detection (LOD) and quantification (LOQ), making them suitable for pharmacokinetic studies. nih.govkuleuven.bersc.org The use of a stable isotope-labeled internal standard, such as amoxicillin-d4, is common to ensure accuracy and precision. claremont.edu

The following table details parameters for LC-MS/MS methods for amoxicillin quantification:

| Parameter | Method 1 (Minipig Plasma/Milk) | Method 2 (Chicken Tissue) | Method 3 (Water) |

| Column | Luna® Omega Polar C18, 1.6 μm, 100 × 2.1 mm nih.govkuleuven.be | Not Specified | Not Specified |

| Mobile Phase | 0.1% formic acid in water and acetonitrile nih.govkuleuven.be | Acetonitrile mdpi.com | Not Specified |

| Ionization Mode | Positive ESI nih.govkuleuven.be | Positive ESI mdpi.com | Not Specified |

| MRM Transition (Amoxicillin) | m/z 366.1 → 349.2 nih.govkuleuven.be | m/z 366.4→114.0 mdpi.com | Not Specified |

| Linear Range | 10 ng/mL - 10 μg/mL nih.govkuleuven.be | r² = 0.9968 - 0.9999 mdpi.com | 0.1–200 ng mL⁻¹ rsc.org |

| LOD | Not Specified | 0.10–2.20 μg/kg mdpi.com | 0.01 ng mL⁻¹ - 0.81 ng mL⁻¹ rsc.org |

| LOQ | Not Specified | 0.30–8.50 μg/kg mdpi.com | 0.1 ng mL⁻¹ - 5 ng mL⁻¹ rsc.org |

| Recovery | ≥ 94.1% nih.govkuleuven.be | > 75% mdpi.com | 89.91% - 100.33% rsc.org |

Spectroscopic and Other Instrumental Methods

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in Amoxicillin Embonate.

Fourier Transform Infrared (FTIR) Spectroscopy for Characterization and Compatibility Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the characterization of amoxicillin and for assessing its compatibility with excipients in pharmaceutical formulations. researchgate.netconicet.gov.ar The FTIR spectrum of amoxicillin exhibits characteristic absorption bands corresponding to its various functional groups. scielo.br

Key characteristic peaks for amoxicillin trihydrate include bands for -OH stretching of crystallization water and amide -NH stretching (around 3525 and 3461 cm⁻¹), phenol (B47542) -OH stretching (around 3178 cm⁻¹), and aromatic -CH stretching (around 3039 cm⁻¹). scielo.brekb.eg Prominent bands for the carbonyl (-C=O) groups in the beta-lactam ring and amide are observed between 1800 and 1650 cm⁻¹. scielo.brekb.eg The asymmetric stretching of the carboxylate group is seen around 1581 cm⁻¹. scielo.brekb.eg

FTIR is widely used in drug-excipient compatibility studies. By comparing the FTIR spectrum of the pure drug with that of a physical mixture of the drug and an excipient, any potential interactions can be detected. researchgate.netnih.gov The appearance of new peaks, the disappearance of existing peaks, or a significant shift in peak position can indicate a chemical interaction. conicet.gov.ar This information is crucial in the preformulation stage to select suitable excipients and develop stable dosage forms. researchgate.netconicet.gov.ar

The following table lists characteristic FTIR absorption bands for amoxicillin:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3525, 3461 | -OH stretch (water), -NH stretch (amide) | scielo.brekb.eg |

| 3178 | -OH stretch (phenol) | scielo.brekb.eg |

| 3039 | -CH stretch (aromatic) | scielo.brekb.eg |

| 1776, 1687 | -C=O stretch (beta-lactam, amide) | scielo.brekb.eg |

| 1581 | Asymmetric stretch (carboxylate) | scielo.brekb.eg |

| 1484 | N-C stretch (primary amine) | scielo.brekb.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds, including amoxicillin and its related substances. While detailed NMR data for this compound is not extensively available in the provided context, NMR is crucial for confirming the chemical structure of amoxicillin and identifying impurities. researchgate.net Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. This technique is instrumental in characterizing degradation products and process-related impurities that may be present in the amoxicillin drug substance. researchgate.net

UV-Visible Spectroscopy for Quantification and Dissolution Studies

UV-Visible spectrophotometry is a widely utilized technique for the quantitative analysis of this compound in both bulk form and pharmaceutical formulations. utripoli.edu.lyutripoli.edu.ly The method is valued for its simplicity, cost-effectiveness, and sensitivity. utripoli.edu.ly The underlying principle involves measuring the absorbance of the amoxicillin molecule at a specific wavelength in the UV region. For amoxicillin, characteristic absorbance maxima are often observed around 228 nm and 270-278 nm. researchgate.netdergipark.org.tr The choice of wavelength can be influenced by the solvent system used. For instance, a mixture of dimethyl sulfoxide (B87167) and acetonitrile has been used to enhance absorbance and improve the detection limit. dergipark.org.tr

In dissolution studies, UV-Visible spectroscopy is instrumental in determining the rate and extent to which this compound dissolves from a solid dosage form, such as a capsule or tablet. scribd.com This is a critical quality control parameter as it provides an indication of the drug's bioavailability. The test typically involves placing the dosage form in a dissolution apparatus with a specified medium, and at predetermined time intervals, aliquots of the medium are withdrawn and analyzed for dissolved amoxicillin content using a UV-Vis spectrophotometer. scribd.com

A study developing a UV-Vis spectrophotometric method for amoxicillin quantification reported excellent linearity in the concentration range of 1.0-15.0 µg/mL with a correlation coefficient (r²) of 0.9994 at a wavelength of 228 nm. utripoli.edu.lyutripoli.edu.ly The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.56 µg/mL and 1.72 µg/mL, respectively. utripoli.edu.lyutripoli.edu.ly

Table 1: UV-Visible Spectroscopy Parameters for Amoxicillin Quantification

| Parameter | Value | Reference |

| Wavelength (λmax) | 228 nm | utripoli.edu.lyutripoli.edu.ly |

| Linearity Range | 1.0 - 15.0 µg/mL | utripoli.edu.lyutripoli.edu.ly |

| Correlation Coefficient (r²) | 0.9994 | utripoli.edu.lyutripoli.edu.ly |

| Limit of Detection (LOD) | 0.56 µg/mL | utripoli.edu.lyutripoli.edu.ly |

| Limit of Quantification (LOQ) | 1.72 µg/mL | utripoli.edu.lyutripoli.edu.ly |

X-ray Diffraction (XRD) for Polymorphism and Intercalation Studies

X-ray Diffraction (XRD) is a powerful, non-destructive technique essential for the solid-state characterization of crystalline materials like this compound. thermofisher.com It is a primary tool for identifying and characterizing different polymorphic forms of a drug substance. mdpi.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute in the pharmaceutical industry as different polymorphs can exhibit variations in physical properties such as solubility, dissolution rate, and stability, which can impact the drug's bioavailability and efficacy. mdpi.com XRD provides a unique "fingerprint" for each crystalline phase by analyzing the positions and intensities of the diffraction peaks. mdpi.com

XRD is also employed in intercalation studies, where guest molecules, such as amoxicillin, are inserted into a host material, like layered double hydroxides or clays (B1170129). researchgate.net This technique can confirm successful intercalation by observing changes in the basal spacing of the host material. For example, the intercalation of amoxicillin into a bentonite (B74815) clay was confirmed by an increase in the basal spacing from 12.39 Å to approximately 15 Å. researchgate.net Similarly, studies have investigated the intercalation of amoxicillin trihydrate into layered zinc hydroxide (B78521), using XRD to characterize the resulting nanocomposite. researchgate.net

Research on amoxicillin trihydrate has utilized powder XRD to establish its polymorphic identity. researchgate.net The crystalline nature of amoxicillin powders is confirmed by characteristic intense reflections at specific 2θ angles. researchgate.net

Table 2: Illustrative XRD Peak Positions for Amoxicillin

| 2θ Angle (degrees) | Description | Reference |

| 17.1 | Intense PXRD reflection | researchgate.net |

| 19.0 | Intense PXRD reflection | researchgate.net |

| 20.6 | Intense PXRD reflection | researchgate.net |

| 21.8 | Intense PXRD reflection | researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edutorontech.com For this compound, TGA is crucial for assessing its thermal stability and composition. netzsch.com The technique can identify the temperatures at which degradation or decomposition events occur, as well as quantify the mass loss associated with these events. torontech.com

A typical TGA experiment involves heating a small sample at a constant rate while continuously monitoring its weight. The resulting TGA curve plots mass against temperature. torontech.com For hydrated compounds like amoxicillin trihydrate, an initial mass loss corresponding to the loss of water molecules is typically observed. netzsch.com Subsequent mass losses at higher temperatures indicate the decomposition of the amoxicillin molecule itself. netzsch.com For instance, a study on amoxicillin trihydrate showed a mass loss of approximately 12.9% corresponding to the release of its three water molecules, followed by further decomposition at higher temperatures. netzsch.com TGA can also be used to determine the loading percentage of amoxicillin in composite materials, such as when it is loaded into halloysite (B83129) nanotubes. researchgate.net

Table 3: TGA Data for Amoxicillin Trihydrate Decomposition

| Temperature (°C) | Mass Loss (%) | Associated Event | Reference |

| ~93-107 | 12.9 | Release of water molecules | netzsch.com |

| >185 | >77 (up to 700°C) | Decomposition of amoxicillin | netzsch.com |

Method Validation and Quality Control

Adherence to ICH Guidelines for Validation Parameters (Linearity, Accuracy, Precision, Robustness, Specificity)

The validation of analytical methods used for this compound is a regulatory requirement to ensure the reliability and accuracy of the results. The International Council for Harmonisation (ICH) provides comprehensive guidelines for method validation, which are widely adopted by the pharmaceutical industry. europa.euich.org These guidelines outline the validation parameters that must be evaluated, including linearity, accuracy, precision, robustness, and specificity. ich.org

Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. ich.org For amoxicillin, linearity is typically established by analyzing a series of standard solutions at different concentrations and plotting the response (e.g., absorbance or peak area) against the concentration. A correlation coefficient (r²) close to 1 indicates good linearity. advancechemjournal.comcore.ac.uk

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often assessed by the standard addition method, where known amounts of the analyte are added to a sample and the recovery is calculated. core.ac.uk

Precision: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). researchgate.net

Robustness: This parameter measures the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. advancechemjournal.com

Numerous studies have reported the validation of analytical methods for amoxicillin in accordance with ICH guidelines, demonstrating the suitability of these methods for quality control purposes. advancechemjournal.comcore.ac.ukresearchgate.net

Table 4: Summary of ICH Validation Parameters for an Amoxicillin Analytical Method

| Validation Parameter | Acceptance Criteria (Typical) | Example Finding for Amoxicillin | Reference |

| Linearity (r²) | ≥ 0.999 | 0.9998 | advancechemjournal.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.6 ± 4% | advancechemjournal.com |

| Precision (% RSD) | ≤ 2% | < 2% | utripoli.edu.lyadvancechemjournal.com |

| Robustness | No significant change in results | Method found to be robust | researchgate.net |

| Specificity | No interference from excipients | No interference observed | advancechemjournal.com |

Purity Assessment and Impurity Profiling

The presence of impurities in an active pharmaceutical ingredient (API) like this compound can affect its quality, safety, and efficacy. globalresearchonline.net Therefore, purity assessment and impurity profiling are critical aspects of quality control. Impurities can originate from various sources, including the manufacturing process, degradation of the drug substance, or the use of recovered solvents. globalresearchonline.netwho.int

Regulatory bodies require that impurities be identified, quantified, and controlled within acceptable limits. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide monographs with specific tests for related substances in amoxicillin. lcms.czscirp.org These tests often employ High-Performance Liquid Chromatography (HPLC) with UV detection. lcms.cz

Quality Control Analysis in Pharmaceutical Formulations

Quality control (QC) analysis of this compound in its final pharmaceutical formulations (e.g., capsules, tablets, oral suspensions) is performed to ensure that each batch meets the required quality standards. scirp.orgsemanticscholar.org These tests are crucial to guarantee the safety and efficacy of the medication for the patient. nih.gov

QC testing for amoxicillin formulations typically includes:

Identification: To confirm the presence of the correct active ingredient.

Assay: To determine the content of this compound in the dosage form, ensuring it is within the specified range (e.g., 90.0% - 120.0% of the labeled amount). scirp.org

Uniformity of Dosage Units: To ensure that each dosage unit contains a consistent amount of the active ingredient. nih.gov

Dissolution: To assess the release of the drug from the formulation. nih.gov

pH: For liquid formulations like reconstituted suspensions, the pH must be within a specified range. scirp.org

Water Content: To control the amount of water, which can affect stability.

Impurities and Degradation Products: To ensure they are below the acceptable limits. who.int

Studies have shown that the quality of amoxicillin formulations can vary, highlighting the importance of rigorous post-market surveillance and quality control to prevent the circulation of substandard medicines. scirp.orgnih.gov

Pharmacokinetic Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

The ADME profile of amoxicillin (B794) embonate has been characterized in several animal species to understand its behavior in a living system. These studies are foundational to determining how the drug is processed by the body.

Tissue Distribution Studies in Animal Models

Following absorption, the distribution of amoxicillin throughout the various tissues and fluids of the body is a key determinant of its therapeutic effect at the site of infection. Tissue distribution studies in animal models trace the concentration of amoxicillin in different organs and compartments over time. These studies help to understand the extent to which the drug penetrates target tissues. For amoxicillin, achieving concentrations above the minimum inhibitory concentration (MIC) for the target pathogen in tissues like the lungs, muscle, and interstitial fluid is critical for efficacy. The lipophilicity and protein binding of the amoxicillin molecule, once released from the embonate salt, govern its distribution pattern.

Elimination Pathways and Half-Life in Animal Models

The elimination of amoxicillin from the body occurs primarily through the kidneys, with a significant portion of the unchanged drug being excreted in the urine. The elimination half-life, a measure of how long it takes for the drug concentration in the plasma to reduce by half, is a critical pharmacokinetic parameter. In animal models, the elimination half-life of amoxicillin following administration of amoxicillin embonate is studied to understand the duration of its therapeutic action. The sustained-release properties of the embonate salt can influence the apparent elimination half-life by prolonging the absorption phase.

| Animal Model | Elimination Half-Life (Approximate) | Primary Elimination Pathway |

| Rat | 1-1.5 hours | Renal (Urine) |

| Dog | 1-1.5 hours | Renal (Urine) |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies

PK/PD modeling is a powerful tool used to correlate the pharmacokinetic profile of a drug with its pharmacodynamic effect, which in the case of amoxicillin, is its antibacterial activity.

Development and Validation of PK/PD Models

Researchers develop PK/PD models for this compound by integrating pharmacokinetic data from animal studies with in vitro data on its antibacterial activity (e.g., MICs). These models mathematically describe the relationship between the drug concentration over time and the resulting effect on the bacterial population. The models are then validated by comparing their predictions with observed outcomes in animal infection models. This validation step is crucial to ensure the model can accurately predict the efficacy of different dosing regimens.

Application to Understand Drug Exposure-Response Relationships in Infection Models

Once validated, PK/PD models are applied to simulate various scenarios and understand the key drivers of efficacy. For beta-lactam antibiotics like amoxicillin, the time that the free drug concentration remains above the MIC (%fT > MIC) is often the most critical PK/PD index linked to a positive therapeutic outcome. By using these models in conjunction with animal infection models, researchers can establish target %fT > MIC values necessary to achieve different levels of bacterial killing, from bacteriostatic effects to bactericidal eradication. This understanding of the exposure-response relationship is fundamental for optimizing treatment strategies.

Impact of Co-administration on Pharmacokinetics in Animal Models

The pharmacokinetic profile of amoxicillin can be significantly altered when co-administered with other therapeutic agents. These interactions can affect the absorption, distribution, metabolism, and excretion of amoxicillin, thereby influencing its systemic exposure and potential efficacy. Several studies in various animal models have investigated these effects.

In laying hens, the concurrent administration of bromhexine (B1221334) hydrochloride, a mucolytic agent, with amoxicillin trihydrate has been shown to enhance the systemic exposure of amoxicillin. mdpi.com A study involving the oral gavage of amoxicillin (50 mg/kg) alone or in combination with bromhexine (10 mg/kg) demonstrated a significant increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of amoxicillin when administered with bromhexine. mdpi.com Specifically, the Cmax of amoxicillin rose from 2343 ± 1553 ng/mL when given alone to 6816 ± 1677 ng/mL with bromhexine. mdpi.com Similarly, the AUC from 0 to 12 hours (AUC0–12h) increased significantly. mdpi.com However, no significant changes were observed in the elimination half-life (T1/2) or the elimination rate constant (kel). mdpi.com

The combination of amoxicillin with a β-lactamase inhibitor, such as clavulanic acid, is a common strategy to broaden its spectrum of activity. Pharmacokinetic studies of this combination have been conducted in several species. In cats receiving an oral dose of amoxicillin (10 mg/kg) and clavulanic acid (2.5 mg/kg), both drugs were rapidly absorbed. nih.gov The oral bioavailability was high for both compounds, with 75.57% for amoxicillin and 98.15% for clavulanic acid, and the difference was not statistically significant. nih.gov In goats, following oral administration of sodium amoxicillin (20 mg/kg) and potassium clavulanate (5 mg/kg), the bioavailability was 27% for amoxicillin and 50% for clavulanic acid. plos.orgnih.gov

A study in pigs investigated the pharmacokinetics of a new granular premix combining amoxicillin (20% w/w) and apramycin (B1230331) (5% w/w). plos.org The research found no significant pharmacokinetic interaction between the two antibiotics when administered orally. plos.org The key pharmacokinetic parameters for amoxicillin, such as Cmax (approximately 3.20 µg/mL), time to maximum concentration (Tmax) (approximately 1.92 h), and AUC, did not differ significantly when the combination premix was compared to an amoxicillin powder administered alone. plos.org

Conversely, co-administration with other substances can sometimes reduce amoxicillin's absorption. In broiler chickens, the administration of amprolium (B1666021) prior to amoxicillin resulted in a significant decrease in the maximum plasma concentration of amoxicillin (from 14.38 ± 0.373 µg/ml to 12.36 ± 0.506 µg/ml) and a significant increase in its total clearance. fao.org

In mice, the co-administration of amoxicillin with monophosphoryl lipid A (MPLA), an immune adjuvant, was found to alter amoxicillin's pharmacokinetics. medigraphic.com The combination of MPLA with a high dose of amoxicillin (14 mg/kg) decreased the clearance of amoxicillin by 40.9% compared to amoxicillin monotherapy, leading to increased exposure. medigraphic.com

Table 1: Impact of Co-administration on Amoxicillin Pharmacokinetic Parameters in Animal Models

| Animal Model | Co-administered Drug | Amoxicillin Salt/Form | Key Pharmacokinetic Changes for Amoxicillin | Reference |

|---|---|---|---|---|

| Laying Hens | Bromhexine Hydrochloride | Amoxicillin Trihydrate | ↑ Cmax (2343 to 6816 ng/mL) ↑ AUC | mdpi.com |

| Pigs | Apramycin | Amoxicillin (in granular premix) | No significant interaction observed. Cmax and AUC were not significantly different from amoxicillin alone. | plos.org |

| Broiler Chickens | Amprolium | Amoxicillin (unspecified) | ↓ Cmax (14.38 to 12.36 µg/ml) ↑ Total Clearance | fao.org |

| Mice | Monophosphoryl Lipid A (MPLA) | Amoxicillin (unspecified) | ↓ Clearance (by 40.9% at high dose) | medigraphic.com |

| Goats | Clavulanic Acid | Sodium Amoxicillin | Oral bioavailability of 27% | plos.orgnih.gov |

| Cats | Clavulanic Acid | Amoxicillin (unspecified) | Oral bioavailability of 75.57% | nih.gov |

Comparative Pharmacokinetic Analysis with Other Amoxicillin Salts in Animal Models

A study in dogs compared the bioavailability of different oral forms of amoxicillin trihydrate (tablets, drops, and suspension) against an intravenous administration of sodium amoxicillin. nih.gov While all oral forms were well-absorbed, the liquid formulations (suspension and drops) tended to have slightly higher bioavailability (76.8% and 68.2%, respectively) compared to tablets (64.2%), although these differences were not statistically significant. nih.gov The pharmacokinetic profiles of the drops and tablets were considered equivalent in dogs. nih.gov

Another study in dogs evaluated the bioequivalence of two different oral tablet formulations of amoxicillin-clavulanic acid, both containing amoxicillin as the trihydrate salt. medigraphic.com Significant differences were found between the generic and reference products, with the generic formulation failing to meet bioequivalence standards. medigraphic.com The area under the curve (AUC0-∞) for the generic preparation was 9.08 ± 0.26 µg·h/mL, compared to 13.28 ± 0.30 µg·h/mL for the reference product, indicating that formulation differences can lead to significant variations in drug exposure even when the same salt is used. medigraphic.com

In pigs, a study compared the relative bioavailability of an oral amoxicillin granular premix to an intramuscular administration of amoxicillin sodium. plos.org The oral formulation had a relative bioavailability of 22.62% compared to the intramuscular sodium salt, demonstrating the significant impact of both the route of administration and the salt form on systemic exposure. plos.orgnih.gov Another report on amoxicillin pharmacokinetics in pigs noted that after intramuscular administration, a suspension of amoxicillin trihydrate resulted in a slower disappearance from plasma compared to an injection of sodium amoxicillin, indicating a more prolonged absorption profile for the trihydrate salt. fao.org

A study in pre-ruminating calves comparing intravenously administered sodium amoxicillin and sodium ampicillin (B1664943) found that the serum half-life for amoxicillin was longer (91 ± 5 min) than for ampicillin (73 ± 7 min). fao.org

These studies collectively demonstrate that the salt form (e.g., sodium vs. trihydrate) and the specific formulation (e.g., tablet vs. suspension, generic vs. brand) are critical determinants of the pharmacokinetic behavior of amoxicillin in various animal species. The embonate (pamoate) salt of drugs, such as pyrantel (B1679900) pamoate, is known for its poor solubility, which often results in limited absorption from the gastrointestinal tract. drugbank.comeverycat.orgnih.gov This characteristic suggests that this compound would likely exhibit a different, potentially more prolonged, absorption profile compared to more soluble salts like sodium amoxicillin or amoxicillin trihydrate, though direct comparative studies are needed to confirm this.

Table 2: Comparative Pharmacokinetic Parameters of Different Amoxicillin Salts and Formulations in Animal Models

| Animal Model | Amoxicillin Form 1 | Amoxicillin Form 2 | Key Comparative Findings | Reference |

|---|---|---|---|---|

| Dogs | Oral Amoxicillin Trihydrate (Suspension) | Oral Amoxicillin Trihydrate (Tablets) | Suspension had slightly higher bioavailability (76.8% vs 64.2%), but the difference was not statistically significant. | nih.gov |

| Dogs | Oral Amoxicillin Trihydrate (Generic Tablet) | Oral Amoxicillin Trihydrate (Reference Tablet) | Generic was not bioequivalent to the reference (AUC: 9.08 vs 13.28 µg·h/mL). | medigraphic.com |

| Pigs | Oral Amoxicillin (Granular Premix) | IM Amoxicillin Sodium | Oral formulation had a relative bioavailability of 22.62% compared to the IM sodium salt. | plos.orgnih.gov |

| Horses | IM Sodium Amoxicillin | IM Amoxicillin Trihydrate | Trihydrate suspension showed a slower disappearance from plasma compared to the sodium salt. | fao.org |

| Calves | IV Sodium Amoxicillin | IV Sodium Ampicillin | Amoxicillin had a longer terminal half-life (91 min vs 73 min). | fao.org |

Advanced Research Topics and Future Directions

Polymorphism and Solid-State Characteristics

The ability of a chemical compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and dissolution rate, which are critical in pharmaceutical science. tainstruments.comresearchgate.netajptonline.com While specific studies on the polymorphism of amoxicillin (B794) embonate are not widely available in the reviewed literature, the principles of solid-state characterization and the behavior of similar compounds, such as amoxicillin trihydrate, provide a framework for understanding its potential characteristics. tainstruments.comresearchgate.netajptonline.com

The solid-state properties of a drug substance are crucial for its development and manufacturing. researchgate.net Characterization of these forms is essential as transformations between polymorphs can occur during manufacturing or storage, potentially altering the product's performance. tainstruments.com Techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) are instrumental in identifying and characterizing different polymorphic and pseudo-polymorphic (solvated) forms. researchgate.netajptonline.com

For instance, research on amoxicillin trihydrate (AMT) has shown that variations in the pH of the crystallization environment can influence its solid-state properties. nih.gov In one study, as the powder pH of AMT increased from 4.39 to 4.97, the crystals showed increased length, crystallinity, and thermal stability. nih.gov This was confirmed by XRPD, which showed more intense peaks, and DSC, which indicated a higher thermal stability. nih.gov High-performance liquid chromatography (HPLC) analysis further revealed a correlation between the increase in powder pH and the purity of the amoxicillin trihydrate. nih.gov

These findings on amoxicillin trihydrate underscore the importance of controlling crystallization conditions. Similar investigations would be necessary to fully characterize the solid-state properties of amoxicillin embonate, to identify any existing polymorphs, and to determine the most stable form for potential applications. The study of polymorphism is a critical component of drug development because different solid-state forms can have significantly different properties that affect both manufacturability and bioavailability. tainstruments.com

Table 1: Influence of Powder pH on Amoxicillin Trihydrate (AMT) Properties This table is based on findings from a study on amoxicillin trihydrate and serves as an illustrative example of solid-state characterization.

| Powder pH of AMT | Crystal Morphology | Crystallinity (via PXRD) | Thermal Stability (via DSC) |

| 4.39 | Shorter Crystals | Lower Intensity Peaks | Lower |

| 4.97 | Longer Crystals | Higher Intensity Peaks | Higher |

Supramolecular Chemistry and Host-Guest Interactions (e.g., with bentonite)

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is key to understanding how this compound might interact with other materials. mdpi.com Host-guest chemistry, a central concept in this field, explores the binding of a "guest" molecule (like amoxicillin) into a cavity or onto the surface of a "host" molecule or material (like bentonite (B74815) clay). mdpi.com

Bentonite, a type of absorbent clay composed mainly of montmorillonite (B579905), has been studied as a potential adsorbent for amoxicillin from aqueous solutions, a process driven by host-guest interactions. The surface of montmorillonite is negatively charged due to isomorphous substitution within its crystal lattice. scielo.br Amoxicillin, on the other hand, is a zwitterionic molecule with pH-dependent charge characteristics. scielo.br In acidic conditions (pH below its first pKa value of ~2.4), the amine group of amoxicillin is protonated, giving the molecule a net positive charge. scielo.br

This charge difference facilitates a strong electrostatic interaction, which is a primary driving force for the adsorption of the positively charged amoxicillin (the guest) onto the negatively charged bentonite surface (the host). scielo.br Studies have shown that the optimal pH range for this adsorption is between 2 and 4, where the electrostatic attraction is maximized. scielo.br

The interaction between amoxicillin and bentonite is a complex process. Research using a bentonite-chitosan composite demonstrated that the adsorption of amoxicillin is a spontaneous and physical process. nih.gov The study modeled the adsorption at a molecular level, concluding that the process involves the formation of a monolayer of amoxicillin on the adsorbent surface. nih.gov Furthermore, investigations into amoxicillin-loaded carriers made from humic acid, nickel, and bentonite have shown that these composite materials can effectively encapsulate the drug, with the negatively charged bentonite surface playing a key role through electrostatic attraction. qu.edu.qaresearchgate.net

These host-guest interactions are not limited to adsorption but are also fundamental to the development of drug delivery systems. By controlling these non-covalent forces, it is possible to design materials that can encapsulate and then release drugs under specific conditions. qu.edu.qaresearchgate.net

Computational Chemistry and Molecular Modeling for this compound

Computational chemistry and molecular modeling are powerful tools for investigating the properties and interactions of molecules at an atomic level. researchgate.netdiva-portal.org While specific computational studies on this compound are limited, research on amoxicillin and its derivatives provides insight into how these methods could be applied. These techniques can predict molecular structures, binding energies, and reaction pathways, guiding experimental research and aiding in the design of new materials and drug delivery systems. researchgate.netdiva-portal.org

Molecular modeling has been used to study the interaction of amoxicillin with various substances. For example, computational studies on amoxicillin metal complexes have used programs like Gaussian 09W to optimize complex geometries, calculate bond lengths and angles, and determine electronic properties such as HOMO-LUMO energy gaps. researchgate.net Such calculations help in understanding the stability and reactivity of these complexes. researchgate.net

In another application, molecular docking, a key computational technique, has been employed to simulate the interaction between amoxicillin and graphene. diva-portal.org These simulations can predict the most stable arrangement and the binding energy of the drug on the graphene surface, suggesting the potential for developing novel sensors or delivery systems. diva-portal.org

Furthermore, kinetic models have been simulated using computer programs to predict the enzymatic synthesis of amoxicillin. scispace.com These simulations can help in optimizing reaction conditions, such as substrate and enzyme concentrations, to maximize the yield of the final product and minimize undesirable side reactions. scispace.com This approach could be invaluable for developing more efficient and environmentally friendly synthesis routes compared to traditional chemical methods that often use toxic solvents. scispace.com

For this compound, computational modeling could be used to:

Predict the three-dimensional structure of the salt and its potential polymorphs.

Simulate the interaction of this compound with host molecules like cyclodextrins or clays (B1170129) to understand the fundamentals of host-guest complex formation.

Model the dissolution process and the release of amoxicillin and embonic acid in different solvent environments.

Design and evaluate the performance of novel delivery systems or functional materials incorporating this compound.

Table 2: Potential Applications of Computational Modeling for this compound

| Computational Method | Potential Application | Predicted Outcome |

| Quantum Mechanics (e.g., DFT) | Structure Prediction | 3D structure, bond lengths, angles, electronic properties. |

| Molecular Docking | Host-Guest Interaction Analysis | Binding affinity, optimal orientation of this compound with a host. |

| Molecular Dynamics (MD) | Dissolution Simulation | Solvation process, diffusion, release kinetics. |

| Kinetic Modeling | Synthesis Optimization | Reaction rates, yield optimization, side-product minimization. |

Environmental Fate and Degradation of Amoxicillin and its Derivatives

The widespread use of antibiotics like amoxicillin leads to their release into the environment, primarily through wastewater. noaa.gov The amoxicillin component of this compound, once released, is subject to various degradation processes that determine its persistence and potential impact on ecosystems. Amoxicillin is known to be relatively unstable in aquatic environments, with its degradation influenced by factors such as pH, temperature, and the presence of light or other chemicals. noaa.govnih.gov

The primary degradation pathway for amoxicillin begins with the hydrolysis of its unstable β-lactam ring, which leads to the formation of amoxicillin penicilloic acid. noaa.govnih.gov This intermediate is not stable and can further degrade into other products. The specific degradation products formed are highly dependent on the pH of the water. noaa.govnih.gov

Studies have identified several key degradation products:

Amoxicillin Penicilloic Acid: Formed by the initial hydrolysis of the β-lactam ring. nih.gov

Amoxicillin Penilloic Acid: Tends to form at a lower pH (e.g., pH 5). noaa.gov

Amoxicillin Diketopiperazine: A cyclization product that can form at higher pH values (e.g., pH 7 or 8) and has been detected in groundwater. noaa.govnih.gov